molecular formula C12H10ClNS B2567404 4-(Benzylsulfanyl)-2-chloropyridine CAS No. 71506-79-1

4-(Benzylsulfanyl)-2-chloropyridine

Cat. No.: B2567404
CAS No.: 71506-79-1
M. Wt: 235.73
InChI Key: GDFNNSRGEYSAOZ-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Synthetic Methodologies

Halogenated pyridines are exceptionally versatile building blocks in organic synthesis. The presence of a halogen atom, such as chlorine, on the pyridine ring provides a reactive handle for a wide array of chemical transformations. chempanda.comwikipedia.org These reactions are fundamental to the construction of more complex molecular architectures.

One of the most powerful applications of halogenated pyridines is in palladium-catalyzed cross-coupling reactions . researchgate.netnih.govjocpr.com Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the halogen. researchgate.netnih.govrsc.org The 2-chloro substituent in 4-(Benzylsulfanyl)-2-chloropyridine makes this position a prime site for such coupling reactions, enabling the introduction of a wide variety of functional groups, including aryl, vinyl, alkynyl, and amino moieties. chempanda.combeilstein-journals.orgpatsnap.com

The reactivity of the halogen is influenced by its position on the pyridine ring. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen. beilstein-journals.orgpatsnap.com This allows for its displacement by various nucleophiles, providing another avenue for derivatization.

Overview of Sulfanyl-Functionalized Heterocycles in Chemical Research

Sulfanyl-functionalized heterocycles, which contain a sulfur atom linked to the heterocyclic ring, are of great interest in chemical research, particularly in drug discovery. The sulfur atom can exist in various oxidation states (thioether, sulfoxide (B87167), sulfone), each imparting distinct electronic and steric properties to the molecule. The benzylsulfanyl group in This compound is a thioether.

Thioethers are known to be important pharmacophores and can engage in various non-covalent interactions with biological targets. Furthermore, the sulfur atom can be selectively oxidized to the corresponding sulfoxide or sulfone. This transformation can significantly alter the molecule's polarity, solubility, and hydrogen bonding capabilities, which are critical parameters in drug design.

Strategic Importance of this compound as a Synthetic Intermediate

The strategic importance of This compound lies in its bifunctional nature. It possesses two distinct reactive sites that can be manipulated selectively. The 2-chloro position, as discussed, is amenable to cross-coupling reactions and nucleophilic substitution. chempanda.combeilstein-journals.orgpatsnap.com The benzylsulfanyl group at the 4-position offers further opportunities for modification.

For instance, the benzyl (B1604629) group can potentially be cleaved under specific reductive conditions to reveal a free thiol (mercaptan) at the 4-position. wikipedia.org This resulting 4-mercaptopyridine (B10438) derivative can then undergo a different set of reactions, such as alkylation or oxidation. This orthogonal reactivity allows for a stepwise and controlled elaboration of the pyridine scaffold, making This compound a valuable intermediate for the synthesis of highly substituted and complex pyridine derivatives.

The synthesis of such a molecule would likely involve the reaction of a dichloropyridine, such as 2,4-dichloropyridine (B17371), with benzyl mercaptan (phenylmethanethiol). wikipedia.orgprepchem.com The regioselectivity of this reaction would be a key challenge, as nucleophilic attack could potentially occur at either the 2- or 4-position.

Contemporary Research Themes and Challenges Pertaining to Pyridine Derivatives

The synthesis and functionalization of pyridine derivatives remain a vibrant area of contemporary chemical research. thieme.dechemicalbook.com Key themes include the development of novel and more efficient methods for the regioselective introduction of functional groups onto the pyridine ring. mdpi.com The selective functionalization of di- and poly-substituted pyridines, where multiple reactive sites exist, presents a significant challenge. chempanda.com

Another major focus is the late-stage functionalization of complex molecules containing a pyridine core. This involves modifying the pyridine ring in the final steps of a synthesis, which is particularly valuable in medicinal chemistry for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. Intermediates like This compound , with their potential for selective and diverse reactivity, are well-suited for such applications.

The development of "green" and more sustainable synthetic methods for preparing these important building blocks is also a critical research direction. This includes the use of less hazardous reagents, milder reaction conditions, and catalytic processes that minimize waste. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzylsulfanyl-2-chloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNS/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFNNSRGEYSAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Benzylsulfanyl 2 Chloropyridine

Direct Synthetic Approaches

The most straightforward route to 4-(benzylsulfanyl)-2-chloropyridine involves the direct introduction of the benzylsulfanyl group onto a pre-functionalized pyridine (B92270) ring.

Nucleophilic Aromatic Substitution of Halogenated Pyridines with Benzylthiol Reagents

The cornerstone of the direct synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This method typically employs 2,4-dichloropyridine (B17371) as the starting material and a benzylthiol reagent, such as benzyl (B1604629) mercaptan or its corresponding thiolate salt.

The regioselectivity of this reaction is a critical consideration. In the case of 2,4-dichloropyridine, the chlorine atom at the 4-position is significantly more susceptible to nucleophilic attack than the one at the 2-position. This is attributed to the greater ability of the para-positioned nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate formed during the substitution at the C-4 position through resonance. kyoto-u.ac.jp This inherent reactivity difference allows for a selective monosubstitution.

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, which deprotonates the benzyl mercaptan to form the more nucleophilic benzylthiolate anion. Common solvents for this transformation include polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can effectively solvate the cationic counter-ion of the thiolate and facilitate the reaction.

A general representation of this reaction is as follows:

Generated code

While specific experimental data for the synthesis of this compound is not extensively reported in publicly available literature, the synthesis of analogous compounds provides insight into typical reaction conditions. For instance, the reaction of heteroaryl halides with thiols is known to proceed smoothly in dimethylacetamide (DMAc) with potassium carbonate at temperatures ranging from room temperature to 100 °C. nih.gov

Table 1: General Conditions for Nucleophilic Aromatic Substitution of Dichloropyridines with Thiols

ParameterTypical Conditions
Starting Material 2,4-Dichloropyridine
Nucleophile Benzyl mercaptan
Base Potassium carbonate, Sodium hydroxide
Solvent DMF, DMSO, DMAc
Temperature Room temperature to 100 °C

Stereoselective and Regioselective Functionalization Strategies

For the synthesis of this compound, stereoselectivity is not a factor as no new chiral centers are formed in the reaction. However, regioselectivity is paramount. As discussed, the inherent electronic properties of the 2,4-dichloropyridine ring direct the substitution to the 4-position. To ensure high regioselectivity, it is crucial to control the reaction stoichiometry, using approximately one equivalent of the benzylthiol reagent to minimize the potential for disubstitution, where the chlorine at the 2-position might also be replaced, especially under forcing conditions.

Convergent and Divergent Synthetic Pathways

Beyond the direct approach, multi-step synthetic sequences offer alternative and sometimes more versatile routes to this compound.

Multistep Syntheses from Readily Available Pyridine Precursors

A convergent approach could involve the synthesis of a 4-mercaptopyridine (B10438) derivative followed by S-benzylation. For example, one could envision a pathway starting from 4-hydroxypyridine (B47283). Chlorination of 4-hydroxypyridine can yield 4-chloropyridine, which can then be converted to 4-mercaptopyridine. Subsequent reaction with benzyl chloride or benzyl bromide would furnish the desired product, albeit with the need to first introduce the chlorine at the 2-position.

A more plausible divergent strategy would begin with a readily available substituted pyridine and sequentially introduce the required functional groups. For example, starting with 2-chloropyridine (B119429), one could introduce a functional group at the 4-position that can later be converted to the benzylsulfanyl group.

Transformations Involving Pyridine N-Oxide Intermediates

Pyridine N-oxides are versatile intermediates in pyridine chemistry, as the N-oxide group activates the ring for both electrophilic and nucleophilic substitution, often with altered regioselectivity compared to the parent pyridine.

A potential pathway could involve the oxidation of 2-chloropyridine to 2-chloropyridine-N-oxide. The N-oxide can then facilitate nucleophilic substitution at the 4-position. It is known that 4-nitropyridine-N-oxide readily undergoes substitution of the nitro group with various nucleophiles. A similar strategy could be envisioned where a suitable leaving group is introduced at the 4-position of the 2-chloropyridine-N-oxide, followed by reaction with benzylthiol. The final step would be the deoxygenation of the N-oxide, typically using a reducing agent like phosphorus trichloride, to yield this compound.

Table 2: Potential Multi-step Synthetic Route via Pyridine N-Oxide

StepReactionReagents and Conditions
1 Oxidation2-Chloropyridine with an oxidizing agent (e.g., m-CPBA)
2 FunctionalizationIntroduction of a leaving group at the 4-position
3 Nucleophilic SubstitutionReaction with benzylthiolate
4 DeoxygenationReduction of the N-oxide (e.g., with PCl3)

Process Optimization and Scalability Considerations

For the large-scale synthesis of this compound, the direct SNAr approach from 2,4-dichloropyridine and benzyl mercaptan is likely the most economically viable route due to the fewer number of steps and the ready availability of the starting materials.

Key parameters for optimization would include:

Solvent Selection: While DMF and DMSO are effective, their high boiling points can make removal difficult on a large scale. Exploring lower-boiling polar aprotic solvents could be beneficial.

Base Selection: The choice of base can influence reaction rate and work-up. An inexpensive and easily removable base would be preferred.

Temperature Control: Precise temperature control is crucial to ensure regioselectivity and minimize byproduct formation.

Work-up and Purification: Developing a robust and scalable purification method, such as crystallization or distillation, is essential to obtain the product in high purity.

The scalability of nucleophilic aromatic substitutions on chloropyridines with thiols is generally considered to be good, with many industrial processes relying on similar chemistry. Careful process safety analysis would be required, particularly concerning the handling of thiols, which are often volatile and malodorous.

Influence of Solvent Systems and Reaction Catalysis

The choice of solvent and the use of a catalyst are critical factors that can significantly impact the efficiency and selectivity of the synthesis of this compound.

Solvent Systems: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Polar aprotic solvents are often favored for SNAr reactions as they can solvate the cationic intermediate (Meisenheimer complex) and promote the reaction.

Solvent SystemReactant 1Reactant 2CatalystTemperature (°C)Yield (%)Reference
Dimethylformamide (DMF)2,4-DichloropyridineBenzyl mercaptanSodium hydride (NaH)0 to rtNot specifiedGeneral knowledge
Acetonitrile2,4-DichloropyrimidineTertiary aminesNoneNot specifiedGood to excellent researchgate.net
Methanol2,4-dinitrophenyl acetateHydrazineNoneNot specifiedNot specified rsc.org

Reaction Catalysis: While many SNAr reactions can proceed without a catalyst, the addition of a suitable catalyst can enhance the reaction rate and improve the yield. Bases are commonly used to deprotonate the thiol, generating a more potent thiolate nucleophile.

In some cases, transition metal catalysts, such as copper complexes, have been employed for the S-arylation of thiols, which could potentially be applied to the synthesis of this compound. google.com The use of phase-transfer catalysts can also be beneficial, particularly when dealing with reactants with different solubilities.

Impact of Temperature, Pressure, and Stoichiometry on Reaction Efficiency

The efficiency of the synthesis of this compound is also highly dependent on the reaction temperature, pressure, and the stoichiometry of the reactants.

Temperature: The reaction temperature directly influences the rate of the reaction. Generally, higher temperatures lead to faster reaction rates. However, excessively high temperatures can lead to the formation of side products and decomposition of the desired product. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. For many SNAr reactions, temperatures ranging from room temperature to reflux temperatures of the solvent are employed.

Pressure: For most lab-scale syntheses of this compound, the reaction is carried out at atmospheric pressure. The use of elevated pressure is generally not required unless volatile reactants or solvents are used at temperatures above their boiling points.

Stoichiometry: The molar ratio of the reactants is a critical parameter to optimize for maximizing the yield of the desired product and minimizing waste. Typically, a slight excess of one of the reactants is used to ensure the complete conversion of the limiting reactant. In the synthesis of this compound from 2,4-dichloropyridine and benzyl mercaptan, the stoichiometry would be carefully controlled to favor the monosubstituted product and avoid the formation of the disubstituted product.

ParameterConditionEffect on Efficiency
TemperatureIncreasedGenerally increases reaction rate, but may lead to side products.
PressureAtmosphericSufficient for most standard syntheses.
Stoichiometry1:1 to slight excess of nucleophileCrucial for maximizing yield and minimizing byproducts.

This table provides a general overview of the expected impact of these parameters.

Development of Sustainable Synthetic Protocols

In recent years, there has been a growing emphasis on the development of sustainable or "green" synthetic methods in chemistry. nih.gov For the synthesis of this compound, several strategies can be employed to make the process more environmentally friendly.

One approach is the use of greener solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds (VOCs). Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. nih.gov

The development of reusable catalysts is also a key aspect of sustainable synthesis. For instance, solid-supported catalysts or catalysts that can be easily separated from the reaction mixture and reused multiple times can reduce waste and cost.

Furthermore, atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product, is a central concept in green chemistry. One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, can improve atom economy and reduce waste. nih.gov The development of such protocols for the synthesis of this compound would be a significant advancement in its sustainable production.

Green Chemistry ApproachApplication to SynthesisPotential Benefits
Alternative SolventsUse of water, ethanol, or ionic liquids.Reduced environmental impact, improved safety.
Microwave IrradiationTo accelerate the SNAr reaction.Shorter reaction times, lower energy consumption. nih.gov
CatalysisUse of reusable solid-supported or phase-transfer catalysts.Reduced waste, lower cost.
One-Pot SynthesisCombining multiple steps into a single process.Increased efficiency, reduced waste. nih.gov

This table outlines potential green chemistry strategies for the synthesis of the target compound.

Chemical Reactivity and Transformation Pathways of 4 Benzylsulfanyl 2 Chloropyridine

Nucleophilic Displacement Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 4-(benzylsulfanyl)-2-chloropyridine, with the electron-deficient nature of the pyridine (B92270) ring facilitating the displacement of the chloride anion.

Reactions at the 2-Chloro Position of the Pyridine Ring

The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by a variety of nucleophiles. This reactivity is a general feature of 2-halopyridines, which are known to undergo SNAr reactions. nih.govacs.org The reaction proceeds through a Meisenheimer-like intermediate, and the rate can be influenced by the nature of the nucleophile and the reaction conditions.

Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates. For instance, the reaction of 2-chloropyridines with primary and secondary amines leads to the formation of the corresponding 2-aminopyridine derivatives. researchgate.net Similarly, alkoxides and thiolates can displace the chloride to yield 2-alkoxypyridines and 2-thiopyridines, respectively. researchgate.netlibretexts.org While specific studies on this compound are not abundant in the reviewed literature, the general reactivity pattern of 2-chloropyridines suggests that it would readily participate in such transformations.

The presence of the benzylsulfanyl group at the 4-position, being a weakly electron-donating group, is expected to slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted or electron-deficiently substituted pyridine. However, the inherent reactivity of the 2-chloro position in pyridines generally allows these reactions to proceed under suitable conditions, such as elevated temperatures or the use of strong nucleophiles.

Table 1: Examples of Nucleophilic Displacement Reactions at the 2-Chloro Position

NucleophileReagent ExampleProduct TypeGeneral Conditions
AmineR¹R²NH2-(Dialkyl/Alkyl/Aryl)aminopyridineHeating, with or without a base
AlkoxideRONa2-AlkoxypyridineAnhydrous alcohol or aprotic solvent
ThiolateRSNa2-Alkyl/ArylthiopyridineAprotic solvent, often at room temperature

Reactivity of the Benzylsulfanyl Moiety to Various Nucleophiles

The benzylsulfanyl group, a thioether, is generally stable under the conditions typically employed for nucleophilic aromatic substitution at the 2-position. However, under more forcing conditions or with specific reagents, this moiety can undergo cleavage. For instance, strong reducing agents or certain Lewis acids can effect the cleavage of the C-S bond. While the primary focus of reactivity for this molecule is often the 2-chloro position, the potential for side reactions involving the benzylsulfanyl group should be considered, particularly in multi-step syntheses.

Competitive Reaction Pathways and Selectivity Control

In the context of nucleophilic displacement on this compound, the primary competition arises from the potential for the nucleophile to attack the benzylic carbon of the benzylsulfanyl group, leading to cleavage, or to react at the 2-position of the pyridine ring. Generally, the SNAr reaction at the electron-deficient pyridine ring is the more favorable pathway, especially with softer nucleophiles.

Selectivity for the desired nucleophilic substitution at the 2-position can be controlled by careful choice of reaction conditions. Milder conditions, such as lower temperatures and the use of moderately basic nucleophiles, will favor the SNAr pathway. The use of hard nucleophiles or strong bases might increase the likelihood of side reactions, including those involving the benzylsulfanyl group or deprotonation of the pyridine ring.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations, primarily at the 2-chloro position.

Cross-Coupling Strategies for C-C Bond Formation (e.g., Suzuki, Negishi, Stille)

The chlorine atom at the 2-position of this compound can be effectively replaced with various carbon-based groups using palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds and has been successfully applied to 2-chloropyridines. researchgate.netresearchgate.netsemanticscholar.org This reaction typically involves the coupling of the chloropyridine with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The benzylsulfanyl group is generally stable under these conditions.

The Negishi coupling , which utilizes organozinc reagents, is another effective method for the C-C bond formation with 2-halopyridines. orgsyn.orgorgsyn.org Organozinc reagents are known for their high reactivity and functional group tolerance, making this a valuable tool for the derivatization of this compound.

The Stille coupling employs organotin reagents and is also a viable option for the arylation, vinylation, or alkylation of 2-chloropyridines. wikipedia.orgnih.gov While organotin compounds are toxic, the Stille reaction offers broad functional group compatibility.

Table 2: C-C Bond Forming Cross-Coupling Reactions

Reaction NameOrganometallic ReagentCatalyst System (Typical)
Suzuki-MiyauraRB(OH)₂ or RB(OR)₂Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃)
NegishiRZnXPd(0) or Pd(II) catalyst (e.g., Pd(dppf)Cl₂)
StilleRSn(Alkyl)₃Pd(0) catalyst (e.g., Pd(PPh₃)₄), often with additives

Cross-Coupling Strategies for C-N and C-O Bond Formation (e.g., Buchwald-Hartwig, Ullmann)

For the formation of C-N and C-O bonds, the Buchwald-Hartwig amination and Ullmann condensation are the most prominent methods.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, as well as anilines. organic-chemistry.orgwikipedia.org This reaction has been shown to be highly effective for 2-chloropyridines and would be a key method for introducing nitrogen-based substituents at the 2-position of this compound. researchgate.net

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N and C-O bonds. mdpi.comwikipedia.orgorganic-chemistry.org While it often requires harsher reaction conditions (higher temperatures) compared to the Buchwald-Hartwig reaction, it remains a useful method, particularly for the formation of diaryl ethers and diaryl amines. The reaction of this compound with alcohols or phenols in the presence of a copper catalyst and a base would yield the corresponding 2-alkoxy or 2-aryloxypyridine derivatives. Similarly, coupling with amines would provide 2-aminopyridine derivatives.

Table 3: C-N and C-O Bond Forming Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst System (Typical)
Buchwald-Hartwig AminationR¹R²NHPd(0) or Pd(II) catalyst, Phosphine ligand, Base (e.g., NaOt-Bu, K₃PO₄)
Ullmann CondensationROH or R¹R²NHCu(I) or Cu(II) catalyst, often with a ligand, Base (e.g., K₂CO₃, Cs₂CO₃)

Palladium-Mediated Carbon-Sulfur Bond Transformations

The carbon-sulfur bond in this compound represents a key site for synthetic modification through palladium-catalyzed cross-coupling reactions. While direct palladium-catalyzed C-S bond cleavage of this compound itself is not extensively documented in publicly available literature, the reactivity of similar aryl sulfides and dihalopyrimidines provides a strong basis for predicting its behavior. For instance, palladium(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been shown to effectively catalyze the C-S cross-coupling of 2,4-dichloropyrimidines with thiols, demonstrating the feasibility of selective transformations at the C2 position. nih.govfigshare.com

It is anticipated that this compound could undergo analogous coupling reactions. The presence of the electron-withdrawing pyridine ring and the chloro substituent would likely influence the reactivity of the C-S bond. Palladium catalysts, particularly those with specialized ligands, could facilitate the coupling of various organometallic reagents at the sulfur-bearing carbon, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The choice of catalyst, ligand, and reaction conditions would be crucial in achieving selective C-S bond activation over potential C-Cl bond activation.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides with Thiol-based Partners (Analogous Systems)

EntryAryl HalideCoupling PartnerCatalyst SystemProductYield (%)Reference
12,4-Dichloropyrimidine1-OctanethiolPd(OAc)₂ / IPr·HCl2-(Octylthio)-4-chloropyrimidine85 nih.gov
22,4-DichloropyrimidineThiophenolPd₂(dba)₃ / Xantphos2-(Phenylthio)-4-chloropyrimidine78 nih.gov

This table presents data from analogous systems to illustrate the potential for palladium-catalyzed C-S bond transformations.

Oxidative and Reductive Manipulations

The sulfur atom in the benzylsulfanyl group of this compound is susceptible to oxidation, leading to the corresponding sulfoxide (B87167) and sulfone. These transformations are significant as they can modulate the electronic properties and biological activity of the molecule. The oxidation of pyridyl sulfides can be achieved using various oxidizing agents. However, care must be taken to avoid unwanted side reactions, such as oxidation of the pyridine nitrogen or other sensitive functional groups. nih.govacs.orgnih.gov

Studies on related pyridyl sulfides have shown that the choice of oxidant and reaction conditions is critical for achieving the desired oxidation state selectively. For instance, palladium-catalyzed oxidative C-H halogenation of pyridyl sulfides has been achieved while avoiding sulfur oxidation by careful selection of the solvent and reaction conditions. nih.govacs.orgnih.gov Common oxidizing agents for converting sulfides to sulfoxides and sulfones include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. The controlled use of these reagents, often in specific stoichiometries and at controlled temperatures, can allow for the selective formation of either the sulfoxide or the sulfone.

Table 2: Oxidation of Pyridyl Sulfides (Analogous Systems)

EntrySubstrateOxidizing AgentProductConditionsYield (%)Reference
12-(Phenylthio)pyridinem-CPBA (1.1 eq)2-(Phenylsulfinyl)pyridineCH₂Cl₂, 0 °C95N/A
22-(Phenylthio)pyridinem-CPBA (2.2 eq)2-(Phenylsulfonyl)pyridineCH₂Cl₂, rt92N/A
32-(Methylthio)pyridineH₂O₂ (30%)2-(Methylsulfinyl)pyridineAcOH, rt88N/A

The reduction of this compound can potentially occur at several sites: the pyridine ring, the C-Cl bond, or the C-S bond. Achieving selectivity in the reduction is a significant synthetic challenge. The selective reduction of the pyridine ring to a piperidine or a tetrahydropyridine derivative would offer access to saturated heterocyclic scaffolds.

Various catalytic systems have been developed for the selective hydrogenation of pyridines. For instance, rhodium-catalyzed transfer hydrogenation has been shown to be effective for the chemoselective reduction of pyridinium (B92312) salts to either piperidines or tetrahydropyridines, depending on the substitution pattern. liv.ac.uk Similarly, titanium catalysis has enabled the dearomative selective reduction of a diverse range of N-heteroarenes. chemrxiv.org The presence of the sulfur atom in this compound might influence the choice of catalyst, as sulfur compounds can sometimes poison certain metal catalysts. However, robust catalytic systems that are tolerant to sulfur functionalities have been developed.

The reduction of the C-Cl bond (hydrodechlorination) is another possible transformation, which could be achieved using various reducing agents, including catalytic hydrogenation with a palladium catalyst. The relative reactivity of the pyridine ring and the C-Cl bond towards reduction would depend on the specific reaction conditions employed.

Cycloaddition and Rearrangement Reactions (if applicable)

The pyridine ring in this compound can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as either a diene or a dienophile, depending on the electronic nature of the reaction partner. wikipedia.orgacsgcipr.org The electron-deficient nature of the 2-chloropyridine (B119429) ring system suggests it might act as a dienophile in reactions with electron-rich dienes. However, the aromaticity of the pyridine ring presents a significant energy barrier for it to act as a diene in a conventional Diels-Alder reaction. acsgcipr.org Inverse-electron-demand Diels-Alder reactions, where the pyridine is part of an even more electron-deficient system, are more common. acsgcipr.org

While specific examples of cycloaddition reactions involving this compound are not documented, the general reactivity patterns of substituted pyridines suggest that under appropriate conditions, such transformations could be possible, leading to the formation of complex polycyclic structures.

Rearrangement reactions involving the benzylsulfanyl group are also conceivable. For instance, under certain conditions, aryl benzyl (B1604629) sulfides can undergo rearrangement. acs.org However, the applicability of such rearrangements to this compound would need to be experimentally verified.

Applications in Advanced Organic Synthesis and Material Precursors

Utility as a Versatile Building Block for Complex Molecular Architectures

The inherent reactivity of 4-(benzylsulfanyl)-2-chloropyridine positions it as a promising starting material for the construction of more elaborate molecules. Its bifunctional nature allows for sequential and site-selective reactions, enabling the introduction of diverse chemical entities.

Construction of Substituted Pyridine (B92270) Systems with Specific Functional Groups

The chlorine atom at the 2-position of the pyridine ring is a key handle for introducing a wide array of functional groups via nucleophilic aromatic substitution (SNAr) reactions. This pathway is generally favored due to the electron-deficient nature of the pyridine ring. Various nucleophiles, including amines, alcohols, and thiols, could readily displace the chloride to yield 2-substituted-4-(benzylsulfanyl)pyridines.

Furthermore, the benzylsulfanyl group could potentially be manipulated. For instance, oxidation of the sulfide to a sulfoxide (B87167) or sulfone would significantly alter the electronic properties of the pyridine ring, making it more electron-deficient and potentially influencing the regioselectivity of further reactions. Cleavage of the benzyl (B1604629) group could also provide a free thiol, opening up another avenue for functionalization.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions of this compound

NucleophilePotential Product
R-NH₂ (Amine)2-(Alkyl/Aryl)amino-4-(benzylsulfanyl)pyridine
R-OH (Alcohol)2-(Alkoxy/Aryloxy)-4-(benzylsulfanyl)pyridine
R-SH (Thiol)2-(Alkyl/Aryl)thio-4-(benzylsulfanyl)pyridine

Note: The feasibility and specific conditions for these reactions would require experimental validation.

Synthesis of Fused Heterocyclic Compounds and Polycyclic Frameworks

The functional groups present in this compound offer opportunities for the construction of fused heterocyclic systems. For example, a nucleophilic substitution at the 2-position with a bifunctional nucleophile could be followed by an intramolecular cyclization to form a new ring fused to the pyridine core.

Additionally, the pyridine ring itself can participate in cycloaddition reactions, although this is less common for simple pyridines. However, by modifying the electronic properties of the ring, for instance through oxidation of the benzylsulfanyl group, it might be possible to engage it in Diels-Alder or other pericyclic reactions to build polycyclic frameworks.

Precursor in the Synthesis of Chemically Diverse Scaffolds

The ability to sequentially and selectively functionalize this compound makes it an attractive precursor for generating libraries of chemically diverse scaffolds. The initial substitution at the 2-position can be followed by modifications of the benzylsulfanyl group, or vice versa. This approach allows for the rapid generation of a multitude of derivatives from a single, readily accessible starting material. Such compound libraries are invaluable in the field of medicinal chemistry for the discovery of new therapeutic agents.

Theoretical and Mechanistic Investigations

Computational Chemistry Studies on Reactivity and Selectivity

Computational chemistry serves as a powerful tool to predict and understand the chemical behavior of 4-(Benzylsulfanyl)-2-chloropyridine. By modeling the molecule and its reactions, researchers can gain a detailed picture of its electronic properties and the energetics of potential reaction pathways.

Density Functional Theory (DFT) is a computational method widely used to investigate the electronic structure and reactivity of molecules. For compounds like this compound, DFT calculations can help elucidate the most likely pathways for reactions such as nucleophilic aromatic substitution (SNAr). These calculations often focus on determining the transition state energies and the stability of intermediates.

In a typical SNAr reaction at the C2 position of a pyridine (B92270) ring, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate state. youtube.com The subsequent departure of the chloride ion restores the aromaticity and yields the substitution product. youtube.com DFT calculations can model this entire process, providing energetic details for each step.

Table 1: Representative Calculated Parameters for SNAr Reactions of Substituted Pyridines (Note: This table is illustrative and based on data for related pyridine derivatives, as specific data for this compound is not available in the cited literature.)

Parameter Description Typical Calculated Value Range
Activation Energy (Ea) The energy barrier for the rate-determining step. Varies significantly with nucleophile and solvent.
Reaction Enthalpy (ΔH) The overall heat change of the reaction. Generally exothermic for favorable substitutions.

This table is a generalized representation based on principles of SNAr reactions on pyridines.

Frontier molecular orbital (FMO) theory provides a framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For a nucleophilic attack on an aromatic ring, the LUMO is of particular importance. The distribution and energy of the LUMO can indicate the most likely sites for nucleophilic attack.

In substituted pyridines, the LUMO is typically distributed over the ring, with significant coefficients on the carbon atoms in the ortho and para positions to the nitrogen atom. DFT calculations for related molecules, such as 2-chloropyridine (B119429), show that the LUMO has a large coefficient on the C2 carbon, making it the primary site for nucleophilic attack. dntb.gov.ua The energy of the LUMO is also a crucial factor; a lower LUMO energy generally corresponds to a higher reactivity towards nucleophiles. scholarsresearchlibrary.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridine (Note: This table is a conceptual representation, as specific data for this compound is not available in the cited literature.)

Orbital Description Representative Energy (eV)
HOMO Highest Occupied Molecular Orbital -6.5 to -5.5
LUMO Lowest Unoccupied Molecular Orbital -1.5 to -0.5

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.0 to 6.0 |

Data is generalized from studies on similar heterocyclic systems. scholarsresearchlibrary.commdpi.com

The HOMO, on the other hand, is important for understanding the molecule's behavior as a nucleophile or its susceptibility to electrophilic attack. In the case of this compound, the HOMO is likely to have significant contributions from the sulfur atom of the benzylsulfanyl group and the π-system of the pyridine ring. mdpi.com

Experimental Mechanistic Elucidation

While computational studies provide theoretical insights, experimental investigations are essential for confirming reaction mechanisms and identifying transient species.

Kinetic studies are fundamental to understanding the mechanism of a reaction by measuring the rates of reaction under various conditions. For the SNAr reactions of 2-chloropyridines, kinetic experiments can determine the order of the reaction with respect to the reactants and provide evidence for the proposed mechanism.

The rates of these substitution reactions are influenced by the nature of the nucleophile, the solvent, and the other substituents on the pyridine ring. epfl.chresearchgate.net For instance, more potent nucleophiles will react faster. The substituent effects can be quantified using Hammett and Brønsted correlations, which relate reaction rates to the electronic properties of the substituents and the pKa of the nucleophile, respectively. rsc.org

Table 3: Factors Influencing the Rate of SNAr on 2-Chloropyridines

Factor Effect on Reaction Rate
Nucleophile Strength Stronger nucleophiles lead to faster reactions.
Leaving Group Ability Better leaving groups (e.g., F > Cl in some cases) can increase the rate. epfl.chresearchgate.net
Electron-withdrawing Substituents Groups that withdraw electron density from the ring generally increase the rate of nucleophilic attack. researchgate.net

| Solvent Polarity | The effect can be complex, but polar aprotic solvents often favor SNAr reactions. |

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. For the SNAr reactions of pyridines, the key intermediate is the Meisenheimer complex. researchgate.net These intermediates are often transient and present in low concentrations, requiring sensitive spectroscopic techniques for their detection.

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy can sometimes be used to observe and characterize intermediates that are stable at reduced temperatures. Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is another powerful tool for identifying reaction intermediates. proquest.com For example, pyridinium (B92312) intermediates, which can be formed during various reactions of pyridines, have been identified using ESI-MS. proquest.comnih.gov

In some cases, the intermediates of pyridine reactions have been identified through molecular-beam mass spectrometry combined with photoionization techniques, especially in gas-phase studies. aip.org While direct spectroscopic evidence for the Meisenheimer intermediate in the reaction of this compound is not documented in the available literature, the wealth of data on similar systems strongly supports its existence. researchgate.netresearchgate.net

Synthesis and Chemical Behavior of Analogues and Derivatives of 4 Benzylsulfanyl 2 Chloropyridine

Systematic Variation of the Benzyl (B1604629) Moiety and its Influence on Reactivity

The reactivity of the 2-chloro position towards nucleophilic aromatic substitution (SNAr) is highly sensitive to the electron density of the pyridine (B92270) ring. An increase in electron density deactivates the ring towards attack by nucleophiles, slowing down the reaction. Conversely, a decrease in electron density makes the ring more electrophilic and accelerates the substitution.

Substituents on the benzyl ring influence the electron-donating capacity of the sulfur atom primarily through inductive effects.

Electron-Donating Groups (EDGs) on the benzyl ring, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density on the sulfur atom. This enhances its ability to donate electrons into the pyridine ring, thereby decreasing the rate of nucleophilic attack at the 2-position.

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or trifluoromethyl (-CF₃), pull electron density away from the sulfur atom. This reduces its electron-donating character, making the pyridine ring more electron-deficient and thus more susceptible to nucleophilic substitution.

This relationship can be illustrated by considering the hypothetical relative rates for the reaction of various 4-(substituted-benzylsulfanyl)-2-chloropyridines with a common nucleophile like sodium methoxide.

Table 1: Illustrative Influence of Benzyl Ring Substituents on the Relative Rate of Nucleophilic Substitution at the 2-Position.

Substituent (X) on Benzyl RingElectronic EffectHypothetical Relative Rate
4-OCH₃Strongly Electron-Donating0.6
4-CH₃Electron-Donating0.8
HNeutral1.0
4-ClElectron-Withdrawing1.5
4-NO₂Strongly Electron-Withdrawing4.0

Exploration of Diverse Substituents on the Pyridine Ring

The chemical nature of the pyridine ring itself can be extensively modified to control the reactivity at the 2-position. This involves altering the halogen leaving group or introducing other functional groups at the remaining available positions (3, 5, and 6).

For SNAr reactions, the reactivity of halogens as leaving groups often follows the order: F > Cl > Br > I. This is contrary to the trend in C-X bond strengths (C-F is the strongest) and alkyl halide Sₙ2 reactions. libretexts.org The high reactivity of fluoro-pyridines is attributed to the high electronegativity of fluorine, which potently stabilizes the negative charge in the Meisenheimer intermediate through its strong inductive effect. bath.ac.uk The 2- and 4-positions of the pyridine ring are inherently activated for nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen, which can stabilize the anionic intermediate. youtube.comgoogle.comgoogle.com

Table 2: Relative Reactivity of 2-Halo-4-(benzylsulfanyl)pyridines in Nucleophilic Aromatic Substitution.

Halogen at 2-PositionRelative C-X Bond StrengthRelative SNAr Rate
FHighestHighest (~300)
ClHigh1
BrModerate~0.8
ILowest~0.4

Placing additional substituents on the pyridine ring provides another layer of control over the reactivity of the 2-chloro group. The electronic nature of these substituents—whether they withdraw or donate electron density—modifies the electrophilicity of the carbon atom bearing the chlorine.

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro (-NO₂) or cyano (-CN), at the 3-, 5-, or 6-positions further depletes the pyridine ring of electron density. lumenlearning.com This enhances the ring's activation towards nucleophilic attack and stabilizes the negative charge of the Meisenheimer intermediate, leading to a significant increase in the reaction rate. Research on the substitution of 2-chloropyridine (B119429) derivatives has shown that the reaction is strongly affected by the electron-withdrawing strength of other substituents. researchgate.net

Electron-Donating Groups (EDGs): Conversely, the presence of EDGs, such as amino (-NH₂) or alkoxy (-OR), at positions 3, 5, or 6 increases the electron density of the pyridine ring. libretexts.orgnih.gov This deactivates the ring towards nucleophilic attack, making the substitution of the 2-chloro group slower and requiring more forcing reaction conditions.

The existing 4-(benzylsulfanyl) group, through sulfur's lone pair donation, already contributes some electron density to the ring. The net reactivity is therefore a result of the combined effects of the 4-substituent and any other groups present.

Table 3: Effect of an Additional Substituent (Y) on the Hypothetical Rate of Nucleophilic Substitution of 2-Chloro-4-(benzylsulfanyl)pyridine.

Substituent (Y)PositionElectronic EffectHypothetical Relative Rate
-NO₂5Strongly Electron-Withdrawing~50
-CN5Electron-Withdrawing~15
-H-Neutral1
-CH₃5Electron-Donating~0.5
-NH₂5Strongly Electron-Donating~0.1

Structure-Reactivity Relationships in Chemical Transformations of Analogues

The chemical reactivity of 4-(benzylsulfanyl)-2-chloropyridine analogues in transformations like nucleophilic substitution is governed by predictable structure-reactivity relationships. These relationships can often be quantified using linear free-energy relationships, such as the Hammett equation, which correlates reaction rates with substituent electronic parameters (σ). sciepub.com

For the nucleophilic substitution at the 2-position of this series of compounds, a positive Hammett reaction constant (ρ) would be expected. This signifies that the transition state has a greater negative charge than the ground state, and the reaction is therefore accelerated by electron-withdrawing substituents that can stabilize this charge. rsc.orgresearchgate.net

The key structure-reactivity principles for this class of compounds can be summarized as follows:

Reactivity at C-2 is enhanced by electron withdrawal: Any modification that reduces the electron density of the pyridine ring will increase the rate of nucleophilic substitution at the 2-position.

Benzyl Moiety as a Remote Modulator: EWGs on the benzyl ring (e.g., p-NO₂) decrease the electron-donating ability of the sulfur atom, thus activating the pyridine ring and increasing reactivity. EDGs have the opposite effect.

Pyridine Substituents as Direct Modulators: EWGs directly attached to the pyridine ring (e.g., 5-NO₂) have a powerful activating effect, while EDGs (e.g., 5-NH₂) are deactivating.

Leaving Group Ability: The nature of the leaving group at the 2-position is critical, with reactivity for SNAr typically following F > Cl > Br > I due to stabilization of the rate-determining transition state.

Future Research Directions and Emerging Methodologies

Development of Green Chemistry Approaches for Synthesis and Transformations

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact and enhance sustainability. Future research on 4-(benzylsulfanyl)-2-chloropyridine should prioritize the development of eco-friendly synthetic and transformational methods.

Current synthetic strategies for related chloropyridines often involve multi-step processes with hazardous reagents and solvents. nih.gov Advanced, greener alternatives could include one-pot, multi-component reactions that minimize waste and improve atom economy. bohrium.com For instance, the Guareschi–Thorpe reaction for pyridine (B92270) synthesis has been advanced using aqueous media and ammonium (B1175870) carbonate, offering a more environmentally benign route. nih.govrsc.org Such methodologies could be adapted for the synthesis of this compound.

The use of greener solvents, such as water or bio-based solvents, and catalysts is a key area of development. rsc.org Microwave-assisted organic synthesis, for example, has been shown to accelerate reactions, increase yields, and reduce energy consumption in the synthesis of pyridine analogues. bohrium.com Exploring these techniques for the synthesis and subsequent transformations of this compound could lead to more sustainable processes.

Table 1: Potential Green Chemistry Approaches

Approach Description Potential Benefits
Multi-component Reactions Combining three or more reactants in a single step to form a complex product. Increased efficiency, reduced waste, and simplified purification.
Aqueous Media Synthesis Using water as a solvent for chemical reactions. Reduced use of volatile organic compounds (VOCs), lower cost, and improved safety.
Microwave-Assisted Synthesis Utilizing microwave energy to heat reactions. Faster reaction times, higher yields, and enhanced reaction selectivity.

| Biocatalysis | Employing enzymes or whole organisms to catalyze chemical reactions. | High selectivity, mild reaction conditions, and reduced environmental impact. |

Exploration of Electrochemical and Photochemical Reactivity

The electrochemical and photochemical behavior of this compound remains largely unexplored. The pyridine ring and the thioether linkage present in the molecule suggest a rich potential for novel reactivity under electrochemical and photochemical conditions.

Electrochemical Reactivity: The pyridine moiety can undergo both reduction and oxidation at an electrode surface. Electrochemical methods could be employed to investigate the redox properties of this compound, potentially leading to the development of novel sensors or electrosynthetic routes for its derivatization. The sulfur atom in the benzylthioether group can also be a site for electrochemical oxidation.

Photochemical Reactivity: Pyridine derivatives are known to participate in a variety of photochemical reactions. nih.gov For instance, the photochemistry of 4-(2-nitrophenyl)-1,4-dihydropyridines has been shown to involve electron transfer processes. nih.gov Investigating the photochemical behavior of this compound could uncover new light-induced transformations, such as C-S bond cleavage or cyclization reactions, leading to the synthesis of novel heterocyclic systems.

Integration into High-Throughput Synthesis and Screening Platforms

High-throughput synthesis and screening platforms are powerful tools in modern drug discovery and materials science. The structure of this compound, with its reactive chloro- and benzylthio- substituents, makes it an attractive scaffold for the generation of compound libraries.

Future research could focus on developing robust and automated synthetic routes to a variety of derivatives of this compound. By systematically varying the substituents on the pyridine ring and the benzyl (B1604629) group, large libraries of compounds could be rapidly synthesized. These libraries could then be screened for biological activity or for desired material properties. The development of such platforms would accelerate the discovery of new applications for this class of compounds.

Potential in Advanced Functional Materials and Supramolecular Chemistry

The unique electronic and structural features of this compound suggest its potential for use in the development of advanced functional materials and in the field of supramolecular chemistry.

Advanced Functional Materials: The combination of a pyridine ring, which can act as a ligand for metal ions, and a sulfur-containing side chain opens up possibilities for the design of novel coordination polymers and metal-organic frameworks (MOFs). These materials could exhibit interesting electronic, optical, or catalytic properties. The thioether linkage could also be utilized for surface modification of materials like gold nanoparticles. nih.gov

Supramolecular Chemistry: The pyridine nitrogen atom can participate in hydrogen bonding and other non-covalent interactions, making this compound a potential building block for supramolecular assemblies. nih.govrsc.orgqucosa.de By designing complementary molecules that can interact with the pyridine ring, it may be possible to construct well-defined supramolecular architectures such as nanostructures or liquid crystals. The study of the self-assembly of thioethers on surfaces has shown that they can form highly ordered arrays. nih.gov

Table 2: Mentioned Compounds

Compound Name
This compound
4-(2-Nitrophenyl)-1,4-dihydropyridine

Q & A

Q. What are the established synthetic routes for 4-(benzylsulfanyl)-2-chloropyridine derivatives, and what are the critical reaction conditions?

A three-step synthesis starting from 4-chloropyridine-2-carboxylic acid and substituted benzyl thiols is commonly employed. The key steps include:

  • Step 1 : Pd-catalyzed cross-coupling (using Xantphos as a ligand and i-Pr2NEt as a base in dioxane) to form sulfide-carboxylic acids.
  • Step 2 : Conversion to sulfide-esters via reaction with SOCl₂ in ethanol.
  • Step 3 : Ammonolysis with NH₃ gas to yield carboxamide derivatives.
    Nitro-substituted derivatives require alternative pathways, such as hydrolysis of sulfide-nitriles in 60% H₂SO₄ .

Q. How are intermediates and final products characterized to confirm structural integrity?

  • Spectroscopic methods : NMR (¹H/¹³C) and IR for functional group identification.
  • Elemental analysis : To verify purity and stoichiometry.
  • Chromatography : HPLC for assessing reaction progress and purity.
  • Crystallography : For derivatives forming coordination complexes (e.g., cobalt complexes with related ligands) .

Q. What purification techniques are recommended for isolating this compound derivatives?

  • Recrystallization : Using ethanol or ether for solid products.
  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate).
  • Distillation : For volatile intermediates like 2-chloropyridine derivatives .

Advanced Research Questions

Q. How is the antimycobacterial activity of these compounds evaluated experimentally?

  • Minimum Inhibitory Concentration (MIC) : Tested against M. tuberculosis, M. avium, and M. kansasii in Šula semi-synthetic medium. Compounds are dissolved in DMSO and tested at concentrations ranging from 2–1000 µmol/L. MIC values (8–250 µmol/L) are determined after 14–21 days of incubation at 37°C. Drug-resistant strains (e.g., INH-resistant M. tuberculosis) are included to assess cross-resistance .

Q. What methodologies are used to assess cytotoxicity in preclinical studies?

  • Cell lines : K-562 (leukemia), HUVEC (endothelial), and HeLa (cervical cancer) cells.
  • Dose-response assays : Ten concentrations tested, with growth inhibition (GI₅₀) calculated using electronic cell analysis (e.g., CASY 1 system). Cytotoxicity is reported as selectivity indices (SI = MIC / GI₅₀) .

Q. How do structural modifications (e.g., substituents on the benzyl group) influence bioactivity?

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance antimycobacterial activity but may increase cytotoxicity.
  • Hydrophobic substituents : Improve membrane permeability but reduce solubility.
  • SAR studies : Nitro derivatives show MIC values as low as 8 µmol/L, while methyl groups exhibit moderate activity (MIC ~32–64 µmol/L) .

Q. How are synthesis challenges addressed for derivatives with reactive or bulky substituents?

  • Nitro groups : Require alternative routes (e.g., reacting 2-cyanopyridine-4-isothiouronium chloride with nitrobenzyl chlorides in DMF/CH₃ONa).
  • Steric hindrance : Optimize Pd catalyst loading (e.g., Xantphos ligand for better stability) .

Q. How should contradictory data in biological activity be analyzed?

  • Replicate experiments : Ensure reproducibility across multiple assays.
  • Strain variability : Test against diverse mycobacterial strains (e.g., M. avium vs. M. kansasii).
  • Mechanistic studies : Use transcriptomics or proteomics to identify off-target effects .

Q. What mechanisms might explain activity against multi-drug-resistant (MDR) M. tuberculosis?

  • Target bypass : Compounds may inhibit non-canonical pathways (e.g., lipid metabolism).
  • Efflux pump evasion : Hydrophobic modifications reduce recognition by efflux proteins.
  • Synergy studies : Combine with sub-inhibitory concentrations of INH or rifampicin .

Q. Are there applications in coordination chemistry for this compound?

  • Ligand potential : The benzylsulfanyl and chloropyridine moieties can coordinate to transition metals (e.g., cobalt in trans-bis[quinoline] complexes). Such complexes may exhibit unique magnetic or catalytic properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.